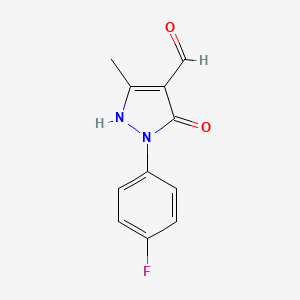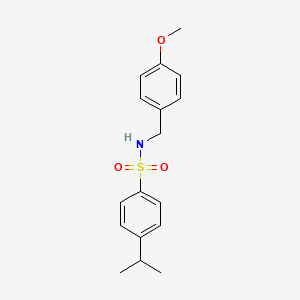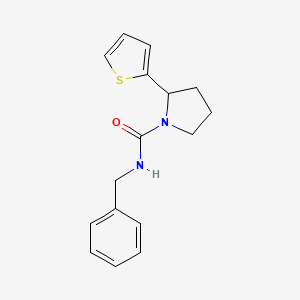![molecular formula C24H20N2O3S B4839973 propyl 4-({[2-(2-thienyl)-4-quinolinyl]carbonyl}amino)benzoate](/img/structure/B4839973.png)
propyl 4-({[2-(2-thienyl)-4-quinolinyl]carbonyl}amino)benzoate
説明
Propyl 4-({[2-(2-thienyl)-4-quinolinyl]carbonyl}amino)benzoate, also known as PTQ, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been found to exhibit anti-inflammatory, anti-tumor, and anti-oxidant properties, making it a promising candidate for the development of novel drugs.
作用機序
Propyl 4-({[2-(2-thienyl)-4-quinolinyl]carbonyl}amino)benzoate exerts its pharmacological effects by inhibiting various signaling pathways involved in inflammation, tumor growth, and oxidative stress. It has been found to inhibit the NF-κB signaling pathway, which plays a crucial role in the production of pro-inflammatory cytokines. propyl 4-({[2-(2-thienyl)-4-quinolinyl]carbonyl}amino)benzoate also inhibits the Akt/mTOR signaling pathway, which is involved in tumor growth and survival. Additionally, propyl 4-({[2-(2-thienyl)-4-quinolinyl]carbonyl}amino)benzoate has been found to activate the Nrf2/ARE signaling pathway, which regulates the expression of genes involved in antioxidant defense.
Biochemical and Physiological Effects:
propyl 4-({[2-(2-thienyl)-4-quinolinyl]carbonyl}amino)benzoate has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce inflammation by decreasing the production of pro-inflammatory cytokines and inhibiting the activation of macrophages. propyl 4-({[2-(2-thienyl)-4-quinolinyl]carbonyl}amino)benzoate has also been found to induce apoptosis in cancer cells by activating the caspase pathway. Furthermore, propyl 4-({[2-(2-thienyl)-4-quinolinyl]carbonyl}amino)benzoate has been shown to reduce oxidative stress by increasing the expression of antioxidant enzymes such as SOD and catalase.
実験室実験の利点と制限
Propyl 4-({[2-(2-thienyl)-4-quinolinyl]carbonyl}amino)benzoate has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, making it readily available for research purposes. propyl 4-({[2-(2-thienyl)-4-quinolinyl]carbonyl}amino)benzoate has also been found to exhibit low toxicity, making it a safe compound for in vitro and in vivo studies. However, the limitations of propyl 4-({[2-(2-thienyl)-4-quinolinyl]carbonyl}amino)benzoate include its poor solubility in water, which can make it difficult to administer in animal studies. Additionally, the pharmacokinetics and pharmacodynamics of propyl 4-({[2-(2-thienyl)-4-quinolinyl]carbonyl}amino)benzoate are not well understood, which can make it challenging to interpret the results of experiments.
将来の方向性
There are several future directions for the research on propyl 4-({[2-(2-thienyl)-4-quinolinyl]carbonyl}amino)benzoate. One potential direction is to investigate the therapeutic potential of propyl 4-({[2-(2-thienyl)-4-quinolinyl]carbonyl}amino)benzoate in various disease models, such as cancer, inflammatory diseases, and neurodegenerative diseases. Another direction is to explore the pharmacokinetics and pharmacodynamics of propyl 4-({[2-(2-thienyl)-4-quinolinyl]carbonyl}amino)benzoate to better understand its mechanism of action and optimize its therapeutic potential. Additionally, the development of novel propyl 4-({[2-(2-thienyl)-4-quinolinyl]carbonyl}amino)benzoate derivatives with improved solubility and bioavailability could lead to the development of more effective drugs.
科学的研究の応用
Propyl 4-({[2-(2-thienyl)-4-quinolinyl]carbonyl}amino)benzoate has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. propyl 4-({[2-(2-thienyl)-4-quinolinyl]carbonyl}amino)benzoate has also been shown to have anti-tumor effects by inducing apoptosis in cancer cells. Furthermore, propyl 4-({[2-(2-thienyl)-4-quinolinyl]carbonyl}amino)benzoate has been found to have anti-oxidant properties by scavenging free radicals and reducing oxidative stress.
特性
IUPAC Name |
propyl 4-[(2-thiophen-2-ylquinoline-4-carbonyl)amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O3S/c1-2-13-29-24(28)16-9-11-17(12-10-16)25-23(27)19-15-21(22-8-5-14-30-22)26-20-7-4-3-6-18(19)20/h3-12,14-15H,2,13H2,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLESJEOOBNDQCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{4-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}isonicotinamide](/img/structure/B4839891.png)
![2-{1-(2-ethoxybenzyl)-4-[3-(1H-pyrazol-1-yl)propyl]-2-piperazinyl}ethanol](/img/structure/B4839896.png)
![4-({3-[(4-chloro-2-methylphenoxy)methyl]-4-methoxybenzylidene}amino)-4H-1,2,4-triazole-3-thiol](/img/structure/B4839901.png)
![2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B4839911.png)
![methyl 3-{[(2-methylphenoxy)acetyl]amino}-4-(4-methyl-1-piperazinyl)benzoate](/img/structure/B4839913.png)


![1-[(4-chloro-1-ethyl-1H-pyrazol-5-yl)carbonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B4839925.png)
![1,2,4,5-tetrafluoro-3-[(4-nitrobenzyl)oxy]benzene](/img/structure/B4839927.png)
![3-[(2-methoxy-5-nitrobenzyl)thio]-4,5-diphenyl-4H-1,2,4-triazole](/img/structure/B4839930.png)
![4-bromo-N,1-dimethyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B4839937.png)
![2-(5-{[2-(benzylamino)-2-oxoethyl]thio}-4-ethyl-4H-1,2,4-triazol-3-yl)-N-(4-methylphenyl)acetamide](/img/structure/B4839957.png)

![5-{3-ethoxy-4-[(2-methylbenzyl)oxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4839982.png)